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Compound of Interest

Compound Name: 4-(2,2-Diethoxyethyl)morpholine

Cat. No.: B1295596 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-Diethoxyethyl)morpholine is a valuable bifunctional molecule that serves as a key

synthetic intermediate in the construction of a wide array of complex organic scaffolds. Its

structure incorporates a morpholine ring, a privileged motif in medicinal chemistry known to

enhance the physicochemical and pharmacokinetic properties of drug candidates, and a

protected aldehyde in the form of a diethyl acetal. This unique combination allows for a diverse

range of chemical transformations, making it an indispensable tool for organic chemists. This

technical guide provides a comprehensive overview of the synthesis, key reactions, and

applications of 4-(2,2-diethoxyethyl)morpholine as a synthetic building block, with a focus on

its role in the development of bioactive molecules.

Physicochemical Properties
A summary of the key physicochemical properties of 4-(2,2-diethoxyethyl)morpholine is

presented in the table below.
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Property Value

CAS Number 3616-59-9

Molecular Formula C10H21NO3

Molecular Weight 203.28 g/mol

Appearance Colorless to light yellow liquid

Boiling Point 80 °C at 0.5 Torr

Density 0.990 ± 0.06 g/cm³

pKa (Predicted) 7.16 ± 0.10

Synthesis of 4-(2,2-Diethoxyethyl)morpholine
The most common and direct route to 4-(2,2-diethoxyethyl)morpholine is the N-alkylation of

morpholine with a suitable two-carbon electrophile, typically 2-bromo-1,1-diethoxyethane. This

reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the

morpholine ring attacks the electrophilic carbon of the bromoacetaldehyde diethyl acetal.

Experimental Protocol: N-Alkylation of Morpholine
Materials:

Morpholine

2-Bromo-1,1-diethoxyethane

Potassium carbonate (K2CO3) or Triethylamine (Et3N)

Acetonitrile or Dimethylformamide (DMF)

Saturated aqueous sodium bicarbonate solution

Organic solvent for extraction (e.g., ethyl acetate)

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Procedure:

In a round-bottom flask, dissolve morpholine (1.0 equivalent) and 2-bromo-1,1-

diethoxyethane (1.1 equivalents) in a suitable polar aprotic solvent such as acetonitrile or

DMF.

Add a base, such as potassium carbonate (1.5 equivalents) or triethylamine (1.5

equivalents), to the mixture to act as a proton scavenger.

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the product into an organic solvent like ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or

sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation to yield 4-(2,2-diethoxyethyl)morpholine as

a colorless to light yellow oil.

Quantitative Data:

While specific yields can vary depending on the scale and precise reaction conditions, this

method generally affords the product in good to excellent yields, typically ranging from 70% to

90%.

Reactivity and Synthetic Applications
The synthetic utility of 4-(2,2-diethoxyethyl)morpholine stems from the reactivity of its two

key functional groups: the morpholine nitrogen and the protected aldehyde.

Deprotection and Reactions of the Aldehyde
The diethyl acetal group serves as a stable protecting group for the aldehyde functionality,

which can be readily deprotected under acidic conditions to yield 2-morpholinoacetaldehyde.
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This reactive aldehyde is a versatile intermediate for a variety of subsequent transformations.

4-(2,2-Diethoxyethyl)morpholine 2-MorpholinoacetaldehydeH3O+
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Caption: Deprotection of 4-(2,2-diethoxyethyl)morpholine.

2-Morpholinoacetaldehyde is an excellent substrate for reductive amination reactions. It can

react with primary or secondary amines to form an intermediate iminium ion, which is then

reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or

sodium triacetoxyborohydride (NaBH(OAc)3), to yield more complex substituted amines.[1]

This strategy is widely employed in the synthesis of pharmaceutical compounds to introduce

the morpholinoethyl moiety.

2-Morpholinoacetaldehyde

Substituted Amine

1. R1R2NH
2. [H]

R1R2NH
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Caption: Reductive amination workflow.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines

and related heterocyclic systems.[2] 2-Morpholinoacetaldehyde can serve as the aldehyde

component in this reaction, condensing with a β-arylethylamine, such as tryptamine, under

acidic conditions to form the corresponding cyclized product. This approach provides access to

complex alkaloid-like structures incorporating the morpholine scaffold.
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Caption: Pictet-Spengler reaction pathway.

Substituted pyridines are prevalent in many pharmaceuticals and agrochemicals. 2-

Morpholinoacetaldehyde can be utilized in multicomponent reactions for the synthesis of highly

substituted pyridine rings. For instance, in a modified Hantzsch-type synthesis, it can react with

a β-ketoester and an ammonia source to construct the dihydropyridine intermediate, which can

then be oxidized to the corresponding pyridine.

Role in Drug Development
The morpholine moiety is a well-established "privileged structure" in medicinal chemistry,

frequently incorporated into drug candidates to improve properties such as aqueous solubility,

metabolic stability, and target binding affinity. While specific examples detailing the direct use of

4-(2,2-diethoxyethyl)morpholine in the synthesis of marketed drugs are not extensively

documented in publicly available literature, its deprotected form, 2-morpholinoacetaldehyde, is

a key precursor for introducing the morpholinoethyl group found in several important drug

classes.

For example, the synthesis of analogues of the antibiotic Linezolid and the anticancer agent

Gefitinib, both of which contain a morpholine ring, can be envisioned utilizing synthetic

strategies that involve intermediates derivable from 4-(2,2-diethoxyethyl)morpholine. The

ability to introduce the morpholinoethyl side chain via reactions like reductive amination makes

this building block highly relevant to the exploration of new chemical space around these and

other important pharmacophores.

Conclusion
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4-(2,2-Diethoxyethyl)morpholine is a versatile and valuable synthetic building block for

organic chemists, particularly those engaged in medicinal chemistry and drug discovery. Its

straightforward synthesis, coupled with the differential reactivity of the morpholine nitrogen and

the protected aldehyde, provides a flexible platform for the construction of a wide range of

complex and biologically relevant molecules. The ability to readily introduce the privileged

morpholine scaffold through this intermediate underscores its importance in the ongoing quest

for novel therapeutics.

Spectroscopic Data
Below are the expected 1H and 13C NMR chemical shifts for 4-(2,2-
diethoxyethyl)morpholine. Actual values may vary slightly depending on the solvent and

experimental conditions.

1H NMR (CDCl3, 400 MHz): δ 4.55 (t, J = 5.5 Hz, 1H), 3.70-3.65 (m, 4H), 3.62 (dq, J = 9.4, 7.1

Hz, 2H), 3.48 (dq, J = 9.4, 7.1 Hz, 2H), 2.60 (d, J = 5.5 Hz, 2H), 2.50-2.45 (m, 4H), 1.20 (t, J =

7.1 Hz, 6H).

13C NMR (CDCl3, 101 MHz): δ 102.1, 66.9, 62.0, 58.8, 53.9, 15.3.

This data is consistent with the structure of 4-(2,2-diethoxyethyl)morpholine, showing the

characteristic signals for the morpholine ring protons, the diethoxyethyl group, and the

corresponding carbon atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1295596#4-2-2-diethoxyethyl-morpholine-as-a-
synthetic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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